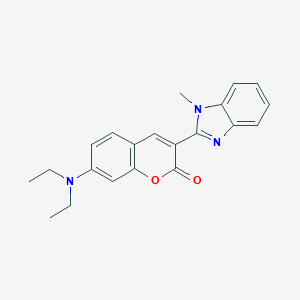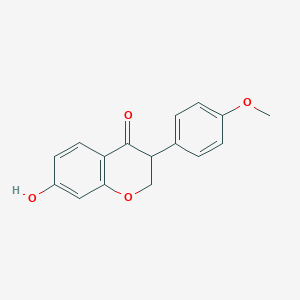
4',5-Dihydroxyflavone
説明
4’,5-Dihydroxyflavone is a soybean LOX-1 and yeast α-Glucosidase inhibitor, with an Ki of 102.6 μM for soybean LOX-1 and an IC50 of 66 μM for yeast α-glucosidase .
Molecular Structure Analysis
The molecular formula of 4’,5-Dihydroxyflavone is C15H10O4, and it has a molecular weight of 254.24 .Chemical Reactions Analysis
4’,5-Dihydroxyflavone has been found to have inhibitory effects on the growth, antioxidant system, and photosynthesis of the bloom-forming cyanobacterium Microcystis aeruginosa .Physical And Chemical Properties Analysis
4’,5-Dihydroxyflavone has a molecular weight of 254.24 and is a light yellow to yellow solid. It’s stable if stored as directed and should be protected from light and heat .Safety And Hazards
特性
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-6-4-9(5-7-10)14-8-12(18)15-11(17)2-1-3-13(15)19-14/h1-8,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRNDQLCMXUCGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00216821 | |
| Record name | 4H-1-Benzoicpyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00216821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4',5-Dihydroxyflavone | |
CAS RN |
6665-67-4 | |
| Record name | 5,4′-Dihydroxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6665-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-1-Benzoicpyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006665674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzoicpyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00216821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential therapeutic applications of 4′,5-Dihydroxyflavone?
A: Research suggests that 4′,5-Dihydroxyflavone may hold promise in addressing complex diseases. One study highlighted its potential as an anti-infective agent by inhibiting microbial collagenases, particularly collagenase A. [] This inhibition could hinder the spread of pathogens and toxins in the host. Another study demonstrated its potential in treating liver cancer by promoting apoptosis and necroptosis in Hep3B liver cancer cells. [] This effect was linked to the inhibition of the NF-κB pathway and increased ROS generation. Further research is needed to validate these findings and explore its therapeutic potential in clinical settings.
Q2: How does the structure of 4′,5-Dihydroxyflavone relate to its biological activity?
A: Though specific structure-activity relationship (SAR) studies for 4′,5-Dihydroxyflavone were not detailed in the provided papers, its structure, characterized by the presence of two hydroxyl groups at the 4' and 5 positions of the flavone backbone, likely contributes to its biological activity. [] Further research, comparing its activity to structurally similar flavonoids, would be valuable in elucidating the precise impact of structural modifications on its potency, selectivity, and potential for optimization.
Q3: What are the key targets and signaling pathways modulated by 4′,5-Dihydroxyflavone?
A: Research indicates that 4′,5-Dihydroxyflavone can modulate several key targets and signaling pathways. In the context of liver cancer, it was found to up-regulate TNFα while down-regulating the phosphorylation of p-p65 and IκB, suggesting inhibition of the NF-κB pathway. [] This modulation was linked to the induction of apoptosis and necroptosis. Additionally, it was identified as a key component in enhancing immune function through the MAPK signaling pathway, specifically targeting MAPK1. [] These findings highlight its multi-target activity and potential for influencing complex biological processes.
Q4: Has 4′,5-Dihydroxyflavone been isolated from any natural sources?
A: Yes, 4′,5-Dihydroxyflavone has been identified in the fibrous roots of Polygonatum cyrtonema Hua. [] This plant is traditionally used in certain cultures for its potential health benefits. The identification of 4′,5-Dihydroxyflavone in this plant suggests it might contribute to the plant's bioactivity. Further studies are needed to determine its abundance and potential synergistic effects with other compounds present in the plant.
Q5: What analytical methods are used to characterize and quantify 4′,5-Dihydroxyflavone?
A: While specific analytical methods for 4′,5-Dihydroxyflavone were not detailed in the provided research, techniques like high-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet-visible (UV-Vis) or mass spectrometry (MS), are commonly employed for the analysis of flavonoids. [] These methods allow for the separation, identification, and quantification of 4′,5-Dihydroxyflavone in complex mixtures, including plant extracts or biological samples.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















